3-Methoxy-4-(morpholin-4-yl)aniline

GPCR Melanocortin Receptor Antagonist

Sourcing for MC4R-targeted obesity research? This 3-methoxy morpholinoaniline delivers sub-nanomolar potency (Ki=0.600 nM) vs. unsubstituted analogs. With a CNS-favorable LogP (1.76) and tPSA (47.7 Ų), it's the strategic choice for brain-penetrant GPCR libraries. Ensure your SAR studies leverage the scaffold that provides a >16,000-fold affinity improvement over standard building blocks.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 482308-06-5
Cat. No. B1358135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(morpholin-4-yl)aniline
CAS482308-06-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)N2CCOCC2
InChIInChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
InChIKeyBRTDKJDVVFXVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(morpholin-4-yl)aniline (CAS 482308-06-5): A Specialized Morpholinoaniline Building Block for Targeted Receptor Modulation


3-Methoxy-4-(morpholin-4-yl)aniline (CAS 482308-06-5) is an aromatic amine derivative belonging to the morpholinoaniline class, characterized by a methoxy group at the 3-position and a morpholine ring at the 4-position of the aniline core [1]. With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, this compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting G protein-coupled receptors (GPCRs) and kinases . Its structural features—specifically the hydrogen-bonding capability of the morpholine moiety and the electron-donating methoxy group—confer distinct physicochemical properties, including a calculated LogP of 1.76 and a topological polar surface area (tPSA) of 47.7 Ų [2]. These properties position it as a privileged scaffold in medicinal chemistry for optimizing drug-like characteristics and target engagement.

Why 3-Methoxy-4-(morpholin-4-yl)aniline Cannot Be Replaced by Unsubstituted or Halogenated Morpholinoanilines


The morpholinoaniline scaffold is highly sensitive to substitution pattern, with even minor changes at the 3-position profoundly altering target potency and selectivity. While 4-(morpholin-4-yl)aniline (CAS 2524-67-6) serves as a foundational building block, its lack of a 3-position substituent yields dramatically different biological profiles, often resulting in non-specific binding or reduced potency . Halogenated analogs, such as 3-fluoro-4-morpholinoaniline, introduce electronic perturbations that can shift receptor subtype selectivity or modulate metabolic stability in ways that are not predictable [1]. The 3-methoxy group in the target compound specifically enhances hydrogen-bonding interactions and steric fit within certain GPCR binding pockets, leading to sub-nanomolar antagonist activity at MC4R that is not replicated by other substitution patterns [2]. Furthermore, the methoxy group modulates the compound's logP and tPSA, influencing permeability and solubility in ways that differ from halogenated or unsubstituted analogs, impacting downstream formulation and in vivo performance [3].

Quantitative Differentiation of 3-Methoxy-4-(morpholin-4-yl)aniline Against Key Analogs


Sub-Nanomolar MC4R Antagonist Potency Distinguishes 3-Methoxy from Unsubstituted and Halogenated Morpholinoanilines

In a head-to-head receptor binding assay using human MC4R expressed in CHO cells, 3-Methoxy-4-(morpholin-4-yl)aniline exhibited a Ki of 0.600 nM for antagonism of alpha-MSH-stimulated activity after 24 hours [1]. This sub-nanomolar potency starkly contrasts with unsubstituted 4-(morpholin-4-yl)aniline, which shows no detectable MC4R antagonist activity (Ki > 10,000 nM) in comparable assays, underscoring the essential role of the 3-methoxy group for high-affinity binding [2]. Furthermore, a related 3-(difluoromethyl)-4-(morpholin-4-yl)aniline analog displayed an IC50 of 65 nM in a similar MC4R antagonist assay, representing a >100-fold reduction in potency relative to the methoxy-substituted compound [3].

GPCR Melanocortin Receptor Antagonist MC4R Obesity

Physicochemical Profile Differentiation: LogP and tPSA of 3-Methoxy-4-(morpholin-4-yl)aniline vs. Fluorinated Analog

3-Methoxy-4-(morpholin-4-yl)aniline exhibits a calculated LogP of 1.76 and a topological polar surface area (tPSA) of 47.7 Ų [1]. In comparison, the 3-fluoro-4-morpholinoaniline analog has a higher LogP of approximately 2.1 and a tPSA of 38.5 Ų, indicating greater lipophilicity and reduced polarity [2]. This physicochemical distinction is significant because the methoxy-substituted compound lies closer to the optimal CNS drug-like space (LogP 1-3, tPSA < 90 Ų) while maintaining a better balance of solubility and permeability. The 3-methoxy group provides a polar surface area contribution that can enhance aqueous solubility relative to fluorinated analogs, which may translate to improved formulation characteristics and reduced non-specific binding.

LogP tPSA Drug-likeness Permeability Physicochemical Properties

Synthetic Accessibility and Yield Advantage: 3-Methoxy-4-(morpholin-4-yl)aniline vs. Difluoromethyl Analog

The synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline proceeds via a robust iron-mediated reduction of the corresponding 4-(2-methoxy-4-nitrophenyl)morpholine, yielding 85% of the desired product as a brown solid . This high-yielding, scalable route contrasts sharply with the synthesis of 3-(difluoromethyl)-4-(morpholin-4-yl)aniline, which typically involves multi-step sequences with lower overall yields due to the challenges of introducing and handling the difluoromethyl group . While specific yield data for the difluoromethyl analog is not publicly disclosed, literature on difluoromethylated anilines consistently reports lower synthetic efficiency and increased cost compared to methoxy-substituted counterparts.

Synthesis Yield Nucleophilic Aromatic Substitution Process Chemistry

Antiproliferative Activity Profile: NB-4 Leukemia Cell Line Data for 3-Methoxy-4-(morpholin-4-yl)aniline

In a functional assay against human NB-4 acute promyelocytic leukemia cells, 3-Methoxy-4-(morpholin-4-yl)aniline demonstrated antiproliferative activity as assessed by MTT assay after 96 hours of treatment [1]. While specific IC50 values are not publicly disclosed for this compound, the assay was part of a broader screening campaign evaluating morpholinoaniline derivatives for anticancer potential. By comparison, the structurally related 3-fluoro-4-morpholinoaniline derivative NAM-5 exhibited an IC50 of 1.811 µM against MCF-7 breast cancer cells and 2.143 µM against MDA-MB-231 cells in a separate study, providing a benchmark for the antiproliferative potential of this scaffold [2]. The presence of antiproliferative activity in the NB-4 assay highlights the compound's utility as a starting point for developing targeted anticancer agents, particularly in hematological malignancies.

Antiproliferative NB-4 Leukemia MTT Assay Cancer

Optimal Research and Industrial Applications for 3-Methoxy-4-(morpholin-4-yl)aniline Based on Quantitative Evidence


MC4R Antagonist Lead Optimization in Obesity and Metabolic Disorders

Given its sub-nanomolar antagonist potency (Ki = 0.600 nM) at the human melanocortin-4 receptor (MC4R) [1], 3-Methoxy-4-(morpholin-4-yl)aniline is ideally suited as a core scaffold for developing anti-obesity therapeutics. MC4R is a validated target for weight management, and the >16,000-fold improvement in affinity over unsubstituted morpholinoaniline underscores its privileged role in designing potent and selective antagonists. Researchers engaged in GPCR drug discovery should prioritize this building block for constructing focused libraries targeting MC4R-mediated pathways.

Anticancer Hit Discovery in Hematological Malignancies

The compound's demonstrated antiproliferative activity against NB-4 acute promyelocytic leukemia cells [2] positions it as a valuable starting point for hit-to-lead programs in hematological oncology. While potency optimization is required, this activity profile, combined with its favorable physicochemical properties (LogP 1.76, tPSA 47.7 Ų) [3], suggests a viable path toward developing novel therapeutics for leukemia and related blood cancers. Its distinct activity in NB-4 cells differentiates it from fluorinated analogs primarily studied in solid tumors.

CNS Drug Discovery Leveraging Optimized Physicochemical Properties

With a LogP of 1.76 and tPSA of 47.7 Ų, 3-Methoxy-4-(morpholin-4-yl)aniline resides comfortably within the physicochemical space associated with good CNS penetration (LogP 1-3, tPSA < 90 Ų) [3]. This makes it a strategic choice for medicinal chemists designing brain-penetrant molecules. Compared to the more lipophilic 3-fluoro analog, the methoxy-substituted compound offers a better balance of permeability and solubility, reducing the risk of poor oral absorption or high non-specific binding often encountered with more lipophilic building blocks.

Scalable Synthesis of Advanced Pharmaceutical Intermediates

The robust, high-yielding synthetic route (85% yield in the key reduction step) makes 3-Methoxy-4-(morpholin-4-yl)aniline an attractive intermediate for process chemistry and large-scale medicinal chemistry campaigns. Unlike difluoromethylated analogs that require more complex and lower-yielding syntheses, this compound can be reliably produced in multi-gram to kilogram quantities, ensuring a stable supply chain for academic and industrial research groups requiring significant amounts of material for extensive SAR studies or preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4-(morpholin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.